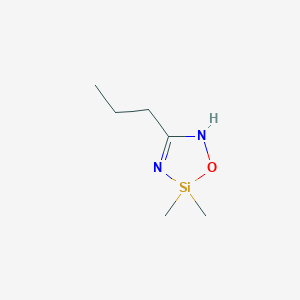
2-(1H-Benzimidazol-2-yl)-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-Benzimidazol-2-yl)-N,N-diethylacetamide is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including their roles as anticancer, antiviral, and antimicrobial agents . The structure of this compound consists of a benzimidazole core attached to an acetamide group with two ethyl substituents on the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Benzimidazol-2-yl)-N,N-diethylacetamide typically involves the reaction of o-phenylenediamine with an appropriate acylating agent. One common method is the condensation of o-phenylenediamine with diethylacetamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Benzimidazol-2-yl)-N,N-diethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenated reagents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(1H-Benzimidazol-2-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, inhibiting their activity. For example, benzimidazole derivatives are known to inhibit tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound can interact with DNA and RNA, affecting their replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzimidazol-2-yl)phenol
- 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole
- 1,2-diphenyl-1H-benzimidazole
- 2-(1-phenyl-1H-benzimidazol-2-yl)phenol
- 2-(4-fluorophenyl)-1-phenyl-1H-benzimidazole
- 2-(naphthalen-1-yl)-1-phenyl-1H-benzimidazole
Uniqueness
2-(1H-Benzimidazol-2-yl)-N,N-diethylacetamide is unique due to its specific acetamide group with diethyl substituents, which can influence its chemical reactivity and biological activity. The presence of the acetamide group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable scaffold for drug development .
Properties
CAS No. |
62537-63-7 |
|---|---|
Molecular Formula |
C13H17N3O |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N,N-diethylacetamide |
InChI |
InChI=1S/C13H17N3O/c1-3-16(4-2)13(17)9-12-14-10-7-5-6-8-11(10)15-12/h5-8H,3-4,9H2,1-2H3,(H,14,15) |
InChI Key |
AUUQTBZISSQABP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CC1=NC2=CC=CC=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl [4-(diethylamino)-3,5-dimethylphenyl]carbamate](/img/structure/B14527851.png)




![[(2-Bromo-2-fluorocyclopropyl)oxy]benzene](/img/structure/B14527870.png)

![Ethyl 2-chloro-2-[(E)-phenyldiazenyl]propanoate](/img/structure/B14527878.png)



![N-{[(3,6-Dichloropyridin-2-yl)methyl]sulfanyl}benzamide](/img/structure/B14527906.png)
![1H-Pyrrole, 3-[(chlorodifluoromethyl)thio]-](/img/structure/B14527912.png)
![2-Methyl-2-[4-(1-phenylethenyl)phenoxy]propanoic acid](/img/structure/B14527914.png)
